molecular formula C21H20FN5O2S2 B2948773 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide CAS No. 1358832-33-3

2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2948773
CAS No.: 1358832-33-3
M. Wt: 457.54
InChI Key: XVAJACFNIWJYON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[4,3-d]pyrimidine derivative characterized by a 1-ethyl-3-methyl-7-oxo core substituted at position 6 with a thiophen-2-ylmethyl group and at position 5 with a sulfanyl-linked acetamide moiety bearing a 3-fluorophenyl substituent. The structure combines a heterocyclic core with sulfur and fluorine-containing substituents, which may enhance binding to biological targets through hydrophobic, electronic, or hydrogen-bonding interactions.

Properties

IUPAC Name

2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2S2/c1-3-27-19-18(13(2)25-27)24-21(26(20(19)29)11-16-8-5-9-30-16)31-12-17(28)23-15-7-4-6-14(22)10-15/h4-10H,3,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAJACFNIWJYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step involves the alkylation of the pyrazolo[4,3-d]pyrimidine core with a thiophene-containing reagent.

    Attachment of the fluorophenyl group: This is usually done via a nucleophilic substitution reaction where the fluorophenyl group is introduced to the intermediate compound.

    Final assembly: The final step involves the coupling of the intermediate with an acetamide derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

    Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The pyrazolo[4,3-d]pyrimidine core can interact with enzymes or receptors, modulating their activity. The thiophene and fluorophenyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several pyrazolo-pyrimidine and thiazolo-pyrimidine derivatives (Table 1). Key comparisons include:

Table 1: Structural Comparison of Pyrazolo-Pyrimidine and Related Derivatives

Compound Name / ID Core Structure Position 6 Substituent Position 5/Other Substituents Fluorine Position Biological Activity (if reported)
Target Compound Pyrazolo[4,3-d]pyrimidine Thiophen-2-ylmethyl N-(3-fluorophenyl)acetamide 3-fluorophenyl Not reported
Compound in Pyrazolo[4,3-d]pyrimidine 4-fluorobenzyl N-(2-furylmethyl)acetamide 4-fluorobenzyl Not reported
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) derivative Thiazolo[3,2-a]pyrimidine Phenyl 2,4,6-trimethoxybenzylidene None Antitumor (MTT assay)
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl derivative Thiazolo[3,2-a]pyrimidine Phenyl 2-fluorobenzylidene 2-fluorophenyl Not reported
  • Fluorine Substitution : The 3-fluorophenyl group in the target compound contrasts with the 2-fluorobenzylidene in and 4-fluorobenzyl in . Fluorine position influences electron-withdrawing effects and steric interactions, which may modulate receptor binding .
  • Thiophene vs.
Physicochemical Properties
  • Lipophilicity : The thiophen-2-ylmethyl group (logP ~2.5) increases lipophilicity compared to furan derivatives (logP ~1.8), favoring blood-brain barrier penetration .
  • Solubility : The acetamide moiety in the target compound may improve aqueous solubility over ester-containing analogues (e.g., ).

Biological Activity

The compound 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide represents a novel class of pyrazolopyrimidine derivatives. This class is notable for its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a thiophene moiety and an acetamide functional group, suggests potential interactions with various biological targets.

The molecular formula of this compound is C21H19F2N5O2S2C_{21}H_{19}F_{2}N_{5}O_{2}S_{2}, with a molecular weight of approximately 475.53 g/mol. Its structure can be analyzed using various chemical databases which provide insights into its reactivity and interaction profiles.

Biological Activity Overview

Preliminary studies and related literature indicate that compounds similar to This compound exhibit significant biological activities:

  • Antiviral Activity : Research has shown that pyrazolopyrimidine derivatives can inhibit viral replication. For instance, compounds with similar structures have demonstrated efficacy against viruses such as HSV and Zika virus. A study highlighted that certain derivatives exhibited up to 91% inhibition of HSV replication at concentrations around 50 μM with low cytotoxicity (CC50 values around 600 μM) .
  • Anticancer Properties : Pyrazolopyrimidine derivatives have been explored for their potential in cancer treatment. A study identified several compounds with significant cytotoxic effects against various cancer cell lines through screening assays . The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties by modulating inflammatory pathways in cells .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

Case Study 1: Antiviral Screening

A series of pyrazole-fused derivatives were synthesized and tested for their antiviral activity against HSV. Among them, one compound demonstrated IC50 values as low as 6.0 μg/100 μl against HSV . This indicates a promising direction for drug development targeting viral infections.

Case Study 2: Anticancer Activity

In a screening study involving multicellular spheroids, a novel anticancer compound was identified from a library of pyrazolopyrimidine derivatives. The compound showed significant inhibition of tumor growth in vitro, highlighting the potential for these compounds in cancer therapy .

Interaction Studies

Understanding the interaction between This compound and biological macromolecules is crucial for elucidating its mechanism of action. Preliminary interaction studies suggest that the compound may bind to specific receptors or enzymes involved in viral replication or cancer cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.